5-(Methylsulfonyl)indoline
Overview
Description
5-(Methylsulfonyl)indoline is an organic compound that belongs to the indoline family, which is a subset of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. The compound this compound is characterized by a sulfonyl group attached to the fifth position of the indoline ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
5-(Methylsulfonyl)indoline is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Pharmacokinetics
Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . These properties may influence the bioavailability of this compound.
Result of Action
Indole derivatives have been reported to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.
Biochemical Analysis
Biochemical Properties
5-(Methylsulfonyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, including human liver, breast, and colon cancer cells . The impact of this compound on these cellular processes highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, are known to interact with specific receptors and enzymes, leading to the modulation of various biochemical pathways . These interactions can result in the inhibition of viral replication, anti-inflammatory effects, and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications . The temporal effects of this compound in in vitro and in vivo studies provide valuable insights into its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects of this compound is essential for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, which can impact overall cellular metabolism . The metabolic pathways of this compound provide insights into its potential therapeutic applications and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indole derivatives can interact with specific transporters and binding proteins, influencing their localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Indole derivatives can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)indoline can be achieved through several methods. One common approach involves the sulfonylation of indoline. This process typically includes the following steps:
Starting Material: Indoline is used as the starting material.
Sulfonylation: The indoline undergoes sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)indoline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted indoline derivatives depending on the reagent used.
Scientific Research Applications
5-(Methylsulfonyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound without the sulfonyl group.
5-Nitroindoline: An indoline derivative with a nitro group at the fifth position.
5-Bromoindoline: An indoline derivative with a bromo group at the fifth position.
Uniqueness
5-(Methylsulfonyl)indoline is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other indoline derivatives. The sulfonyl group enhances the compound’s solubility and ability to participate in specific chemical reactions, making it valuable in various applications.
Properties
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOHQMIBTVTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371152 | |
Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-92-7 | |
Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 387350-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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